molecular formula C10H10N2S B8470647 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione

1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione

Cat. No.: B8470647
M. Wt: 190.27 g/mol
InChI Key: YFCLVGABOLJQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

3-methyl-5-phenyl-1H-imidazole-2-thione

InChI

InChI=1S/C10H10N2S/c1-12-7-9(11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13)

InChI Key

YFCLVGABOLJQGE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(NC1=S)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound in scientific research and industrial applications.

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